molecular formula C9H5Cl3N2S B3431385 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine CAS No. 900640-48-4

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine

Cat. No. B3431385
CAS RN: 900640-48-4
M. Wt: 279.6 g/mol
InChI Key: IEJYVOLMNDSXSD-UHFFFAOYSA-N
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Description

“2,4,5-Trichlorophenol (TCP)” is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide .


Molecular Structure Analysis

The molecular formula for “2,4,5-Trichlorophenol” is C6H3Cl3O, and it has a molecular weight of 197.45 g/mol .


Chemical Reactions Analysis

“2,4,5-Trichlorophenol” is used as a fungicide and herbicide, and it’s a precursor chemical used in the production of other compounds .


Physical And Chemical Properties Analysis

“2,4,5-Trichlorophenol” occurs as gray flakes or needles that are sparingly soluble in water . It has a strong unpleasant phenolic odor .

Safety and Hazards

Exposure to “2,4,5-Trichlorophenol” may occur during its production or use as a pesticide . Acute (short-term) dermal exposure to “2,4,5-Trichlorophenol” may burn skin in humans. It also irritates the eyes, nose, pharynx, and lungs in humans .

Mechanism of Action

Target of Action

Related compounds such as 2,4,5-trichlorophenol have been used as fungicides and herbicides , suggesting that the compound might interact with biological targets involved in fungal and plant growth.

Mode of Action

It’s worth noting that related compounds have been used to inhibit the growth of fungi and plants . This could suggest that the compound interacts with its targets to disrupt normal biological processes, leading to growth inhibition.

Biochemical Pathways

A study on 2,4,5-trichlorophenol, a related compound, showed that it induced biochemical and morphological changes in human peripheral blood lymphocytes . This suggests that the compound may have a broad impact on cellular processes and structures.

Pharmacokinetics

2,4,5-trichlorophenol, a related compound, is described as highly soluble in water, has a low volatility, and is slightly mobile in soil systems . These properties could influence the bioavailability of the compound.

Result of Action

Related compounds have been shown to induce changes in cell size and granularity, as well as dna and protein damage . These effects suggest that the compound could have a significant impact on cellular health and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine. For instance, 2,4,5-Trichlorophenol, a related compound, is described as highly soluble in water and slightly mobile in soil systems . These properties suggest that the compound’s action could be influenced by factors such as moisture levels and soil composition.

properties

IUPAC Name

4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2S/c10-5-2-7(12)6(11)1-4(5)8-3-15-9(13)14-8/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJYVOLMNDSXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277083
Record name 4-(2,4,5-Trichlorophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine

CAS RN

900640-48-4
Record name 4-(2,4,5-Trichlorophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900640-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4,5-Trichlorophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine
Reactant of Route 6
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